molecular formula C8H17BrO2S B13644763 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

Cat. No.: B13644763
M. Wt: 257.19 g/mol
InChI Key: RMKCEBKODDQDCS-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is an organosulfur compound with the CAS Number 1491123-99-9 and a molecular formula of C 8 H 17 BrO 2 S . It has a molecular weight of 257.19 g/mol . This reagent features two key functional groups: a bromomethyl group and a methylsulfonyl group, making it a valuable bifunctional intermediate in synthetic organic chemistry and medicinal chemistry research. The methylsulfonyl (mesyl) group is a well-known motif in biologically active compounds. Organosulfur molecules like methylsulfonylmethane (MSM) have been extensively studied for their anti-inflammatory and antioxidant properties, indicating the potential of this chemical scaffold in developing new therapeutic agents . The presence of the bromomethyl group makes this compound a versatile alkylating agent, suitable for introducing the larger 3-methyl-1-(methylsulfonyl)pentyl moiety into target molecules through nucleophilic substitution reactions. This reactivity is particularly useful in the synthesis of complex ethers, thioethers, and amine derivatives. Researchers may employ this compound as a critical building block in the design and synthesis of novel compounds for various applications, including pharmaceutical development, agrochemical research, and material science. Its structure suggests potential as a precursor for sulfone-based ligands or probes. This product is intended For Research Use Only and is not for human or veterinary medicinal purposes.

Properties

Molecular Formula

C8H17BrO2S

Molecular Weight

257.19 g/mol

IUPAC Name

3-(bromomethyl)-3-methyl-1-methylsulfonylpentane

InChI

InChI=1S/C8H17BrO2S/c1-4-8(2,7-9)5-6-12(3,10)11/h4-7H2,1-3H3

InChI Key

RMKCEBKODDQDCS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CCS(=O)(=O)C)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane

General Synthetic Strategy

The synthesis of this compound can be approached through the following key transformations:

  • Introduction of the methylsulfonyl group via sulfonylation of an alcohol precursor.
  • Bromination of a methyl group to form the bromomethyl substituent.
  • Installation of the methyl substituent on the pentane backbone, often via alkylation or conjugate addition.

Stepwise Preparation

Sulfonylation of Alcohol Precursor

The methylsulfonyl group is typically introduced by reacting a suitable alcohol precursor with methylsulfonyl chloride (methanesulfonyl chloride) in the presence of a base such as triethylamine. This reaction yields the corresponding methylsulfonyl (mesylate) derivative.

  • Reaction conditions : The reaction is generally carried out in an inert solvent like dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to control reactivity.
  • Outcome : High yields of the methylsulfonyl intermediate are obtained, which serves as a good leaving group for subsequent nucleophilic substitutions.
Bromination of Methyl Group

The bromomethyl group can be introduced by bromination of a methyl group adjacent to the sulfonylated carbon. This is commonly achieved by treatment with phosphorus tribromide (PBr₃) or by radical bromination using N-bromosuccinimide (NBS) under radical initiation conditions.

  • Preferred method : Bromination using phosphorus tribromide provides cleaner substitution with minimal side reactions.
  • Reaction conditions : The reaction is conducted under anhydrous conditions, typically at 0–25 °C.
  • Yield : Bromomethyl derivatives are isolated in moderate to high yields.
Installation of the 3-Methyl Substituent

The methyl group at the 3-position of the pentane chain can be introduced via alkylation or conjugate addition reactions.

  • Example method : Copper-catalyzed conjugate addition of methylmagnesium bromide to an α,β-unsaturated precursor has been demonstrated to install methyl substituents with high stereoselectivity and yield (up to 94% yield and 92% enantiomeric excess reported in related systems).
  • Alternative : Direct alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate can be used for methylation steps.

Representative Synthetic Sequence

Step Starting Material Reagents/Conditions Product Yield (%) Notes
1 3-methyl-1-pentanol Methanesulfonyl chloride, Et₃N, DCM, 0 °C 3-methyl-1-(methylsulfonyl)pentane 85–95 Efficient sulfonylation step
2 3-methyl-1-(methylsulfonyl)pentane PBr₃, anhydrous, 0–25 °C This compound 70–85 Bromination of methyl group
3 α,β-unsaturated pentane derivative CuBr·SMe₂, methylmagnesium bromide, josiphos ligand, THF, -20 °C 3-methyl substituted intermediate 90+ Installation of methyl substituent

Alternative Methylation Methods

Methylation using dimethyl sulfate in the presence of potassium carbonate in solvents like methyl isobutyl ketone has been reported as an efficient and cost-effective method for methylating related heterocyclic compounds. Although this is demonstrated in pyrimidine systems, similar conditions may be adapted for methylation in aliphatic substrates.

Nucleophilic Displacement Reactions

Nucleophilic displacement of the methylsulfonyl group by suitable nucleophiles (e.g., azetidine derivatives) has been reported in related spiro compound syntheses, indicating the methylsulfonyl group’s utility as a leaving group in further functionalization steps.

Research Outcomes and Analysis

  • The sulfonylation step is generally high-yielding and clean, providing a reliable intermediate for further transformations.
  • Bromination using PBr₃ is preferred over radical bromination for better selectivity and yield.
  • Copper-catalyzed conjugate addition for methyl installation offers excellent stereocontrol and yield, which is crucial for biological activity in related compounds.
  • Use of dimethyl sulfate as a methylating agent is cost-effective and scalable but requires careful handling due to toxicity.
  • The methylsulfonyl group serves as an excellent leaving group for nucleophilic displacement, enabling further diversification of the molecule.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Advantages References
Sulfonylation Methanesulfonyl chloride, triethylamine, DCM, 0 °C 85–95 High yield, mild conditions
Bromination Phosphorus tribromide, anhydrous, 0–25 °C 70–85 Selective bromination
Methylation CuBr·SMe₂, methylmagnesium bromide, josiphos ligand, THF, -20 °C >90 High stereoselectivity and yield
Alternative methylation Dimethyl sulfate, potassium carbonate, methyl isobutyl ketone, reflux 75–90 Cost-effective, scalable
Nucleophilic displacement NaH, nucleophile (e.g., azetidine derivatives) Variable Enables further functionalization

The preparation of This compound involves a multi-step synthetic approach focusing on sulfonylation, bromination, and methylation. The sulfonylation of alcohol precursors with methanesulfonyl chloride is efficient and high-yielding. Bromination using phosphorus tribromide provides selective introduction of the bromomethyl group. Methyl substituents can be installed via copper-catalyzed conjugate addition or methylation with dimethyl sulfate, balancing yield, stereocontrol, and cost. The methylsulfonyl group also facilitates nucleophilic displacement for further molecular elaboration. These methods are supported by detailed experimental data from peer-reviewed literature and patent disclosures, ensuring their reliability and reproducibility.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane involves its reactivity as a brominated alkane. The bromine atom is highly reactive and can participate in various substitution and elimination reactions. The methylsulfonyl group can act as an electron-withdrawing group, stabilizing intermediates and influencing the reactivity of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Bromomethyl)-1-(methylsulfanyl)pentane (CAS: 1602062-64-5)
  • Key Difference : The methylsulfanyl group (-SCH₃) replaces the methylsulfonyl group (-SO₂CH₃).
  • Impact : Sulfanyl groups are less polar and more nucleophilic compared to sulfonyl groups, altering the compound’s solubility and reactivity in cross-coupling reactions.
  • Molecular Formula : C₇H₁₅BrS (vs. C₈H₁₅BrO₂S for the target compound) .
1-Bromo-3-methylpentane (CAS: 51116-73-5)
  • Key Difference : Lacks the sulfonyl group and bromomethyl substitution.
  • Structure : A simpler bromoalkane with a methyl group at position 3.
  • Reactivity : Primarily undergoes SN2 reactions, but the absence of sulfonyl or additional methyl groups reduces steric hindrance and electronic activation .

Isomeric Bromoalkanes

3-Bromo-3-methylpentane
  • Structure : Bromine and methyl groups are attached to the same carbon (position 3).
  • Comparison : Unlike the target compound, this isomer lacks the sulfonyl group and bromomethyl substituent. Its reactivity is dominated by tertiary bromine, favoring SN1 mechanisms .
3-(Bromomethyl)pentane
  • Structure : Bromomethyl group at position 3 without additional methyl or sulfonyl groups.
  • Reactivity : The primary bromine facilitates SN2 pathways, but the absence of sulfonyl reduces polarity and stabilization of transition states .

Sulfonyl-Containing Analogues

4-(Methylsulfonyl)toluene (CAS: 3185-99-7)
  • Key Difference : Aromatic sulfonyl compound with a toluene backbone.
  • Applications : Used in pharmaceuticals and agrochemicals. The aromatic ring introduces conjugation effects absent in the aliphatic target compound .
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
  • Structure : Combines a piperidine ring with a methylsulfonyl-substituted phenyl group.

Data Table: Comparative Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Key Functional Groups Reactivity Profile
3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane Not Available C₈H₁₅BrO₂S -SO₂CH₃, -CH₂Br, -CH₃ SN2/SN1, sterically hindered
3-(Bromomethyl)-1-(methylsulfanyl)pentane 1602062-64-5 C₇H₁₅BrS -SCH₃, -CH₂Br Nucleophilic substitution
1-Bromo-3-methylpentane 51116-73-5 C₆H₁₃Br -Br, -CH₃ SN2-dominated
3-Bromo-3-methylpentane Not Available C₆H₁₁Br -Br (tertiary) SN1 mechanisms
4-(Methylsulfonyl)toluene 3185-99-7 C₈H₁₀O₂S Aromatic -SO₂CH₃ Electrophilic substitution

Biological Activity

3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₁₅BrO₂S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the bromomethyl and methylsulfonyl groups allows for increased reactivity and potential modulation of biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Receptor Modulation : It may act as a modulator for certain receptors, influencing cellular signaling pathways that are critical in disease processes.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in preclinical models.
  • Antimicrobial Activity : Studies suggest that it may possess antimicrobial properties against certain pathogens.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine levels in vitro
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionCompetitive inhibition of specific enzymes

Case Studies

Several studies have explored the biological effects of this compound:

  • Anti-inflammatory Study :
    • A study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. Results demonstrated a significant reduction in paw swelling and inflammatory cytokines compared to control groups, indicating its potential as a therapeutic agent for inflammatory diseases .
  • Antimicrobial Efficacy :
    • Research conducted on the antimicrobial properties revealed that the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 3-(Bromomethyl)-3-methyl-1-(methylsulfonyl)pentane, and how can reaction conditions be optimized to maximize yield?

  • Methodological Answer : The synthesis typically involves introducing bromomethyl and methylsulfonyl groups onto a pentane backbone. A photochemical approach (e.g., UV irradiation in the presence of brominating agents) has been shown to enhance selectivity for branched intermediates . Key parameters include solvent polarity (e.g., dichloromethane for radical stability), temperature (0–25°C to minimize side reactions), and stoichiometric control of brominating agents (e.g., NBS). Purification via column chromatography (hexane/ethyl acetate gradients) is recommended to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : A triplet for the bromomethyl group (~δ 3.4–3.6 ppm, J = 6–8 Hz) and a singlet for the methylsulfonyl group (δ 3.0–3.2 ppm).
  • ¹³C NMR : The methylsulfonyl carbon appears at δ 44–46 ppm, while the brominated carbon resonates at δ 30–32 ppm.
  • IR : Strong absorption bands for S=O (~1350–1300 cm⁻¹) and C-Br (~650–500 cm⁻¹).
  • GC-MS : A molecular ion peak at m/z 256 (C₈H₁₅BrO₂S) and fragmentation patterns confirming the loss of Br (Δ m/z 79) .

Q. What are the common reactivity pathways for this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), while the methylsulfonyl group acts as a stabilizing electron-withdrawing group. Steric hindrance from the branched methyl group may favor elimination (e.g., formation of alkenes) under basic conditions (e.g., KOtBu). Solvent effects (polar aprotic vs. protic) and temperature (25–60°C) significantly influence the substitution/elimination ratio .

Advanced Research Questions

Q. How can kinetic studies elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer : Pseudo-first-order kinetics can be applied using excess nucleophile (e.g., NaN₃) to monitor bromide release via ion chromatography. Arrhenius plots (ln k vs. 1/T) reveal activation energies, while solvent isotope effects (D₂O vs. H₂O) probe transition-state solvation. Computational DFT studies (e.g., Gaussian) can model steric effects from the methyl group on reaction barriers .

Q. What strategies mitigate steric hindrance in functionalizing this compound for pharmaceutical intermediates?

  • Methodological Answer : Bulky ligands (e.g., XPhos in Pd-catalyzed couplings) enhance catalytic efficiency by reducing steric clashes. Microwave-assisted synthesis (100–150°C, 15–30 min) accelerates slow reactions. Alternatively, enzymatic catalysis (e.g., lipases) under mild conditions improves regioselectivity .

Q. How does the methylsulfonyl group influence the compound’s dielectric properties in material science applications?

  • Methodological Answer : Dielectric relaxation spectroscopy (DRS) at frequencies of 10⁻²–10⁶ Hz measures dipole reorientation. The sulfonyl group’s high polarity increases permittivity (ε’ > 5), while the bromine contributes to conductivity (σ ~ 10⁻⁸ S/cm). Comparative studies with analogs (e.g., chloro derivatives) isolate sulfonyl effects .

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